A Comprehensive Technical Guide to 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one
A Comprehensive Technical Guide to 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one, a heterocyclic compound belonging to the versatile class of isoquinolinones. As a Senior Application Scientist, this document is structured to deliver not just data, but actionable insights grounded in established chemical principles and contemporary research. We will delve into its chemical identity, structural characteristics, plausible synthetic routes, and its potential within the broader landscape of medicinal chemistry, leveraging data from closely related analogs to inform our understanding.
Chemical Identity and Physicochemical Properties
The foundational step in understanding any molecule is to establish its precise identity and key physical properties. While a specific CAS number for the free base of 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one is not readily found in major databases, its hydrochloride salt is documented, confirming the molecule's synthesis and availability in research contexts.
CAS Number:
The existence of the hydrochloride salt allows us to confidently define the core structure and infer the properties of the free base.
Structural and Physicochemical Data
Direct experimental data for 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one is sparse. Therefore, we present a comparative table of calculated properties and experimental data from structurally similar analogs, namely the parent scaffold and the 7-methyl and 6-methoxy derivatives, to provide a scientifically grounded estimation. This approach is standard in early-stage drug discovery for prioritizing and designing future experiments.
| Property | 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one (Predicted/Inferred) | 7-Methyl-3,4-dihydroisoquinolin-1(2H)-one[6] | 6-Methoxy-3,4-dihydroisoquinolin-1(2H)-one[7][8] | 3,4-dihydroisoquinolin-1(2H)-one (Parent Scaffold)[9] |
| Molecular Formula | C₁₀H₁₁NO | C₁₀H₁₁NO | C₁₀H₁₁NO₂ | C₉H₉NO |
| Molecular Weight | 161.20 g/mol | 161.20 g/mol | 177.20 g/mol | 147.17 g/mol |
| Appearance | Predicted: White to off-white solid | - | Solid | - |
| Storage | Sealed in dry, 2-8°C | Sealed in dry, 2-8°C | - | - |
| SMILES | O=C1NCCC2=C1C=C(C)C=C2 | O=C1NCCC2=C1C=C(C)C=C2 | COC1=CC=C2C(=O)NCCC2=C1 | O=C1NCCC2=C1C=CC=C2 |
Note: The SMILES code for the 6-methyl and 7-methyl isomers would differ in the position of the methyl group on the aromatic ring. The provided SMILES for the 7-methyl isomer is O=C1NCCC2=C1C=C(C)C=C2.
Synthesis and Reaction Mechanisms
The synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives is well-established in organic chemistry, offering several robust pathways to the core scaffold. The choice of a specific route often depends on the availability of starting materials and the desired substitution pattern.
Conceptual Synthetic Pathways
The following diagram illustrates a generalized and highly adaptable synthetic approach for N-substituted 3,4-dihydroisoquinolin-1(2H)-ones, which can be tailored for the synthesis of the 6-methyl analog.
Caption: A modern three-step synthetic workflow for N-substituted dihydroisoquinolinones.[10][11]
Causality of Experimental Choices:
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Starting Material Selection: The synthesis logically begins with a commercially available or readily synthesized substituted benzoate, in this case, ethyl 2-bromo-5-methylbenzoate. The positions of the bromo and methyl groups are critical as they dictate the final substitution pattern of the isoquinolinone ring.
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Cross-Coupling Reaction: A palladium-catalyzed cross-coupling reaction is a highly efficient and versatile method for forming the key carbon-carbon bond.[10][11] The use of a trifluoroborate salt is advantageous due to its stability and reactivity.
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Intramolecular Cyclization: The subsequent base-mediated ring closure is an intramolecular amidation reaction that forms the lactam ring, which is the core of the isoquinolinone structure.
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Protecting Group Strategy: The use of a Boc (tert-butoxycarbonyl) protecting group on the amine is a standard and strategic choice. It prevents unwanted side reactions during the cross-coupling step and can be removed under acidic conditions without affecting the newly formed lactam.
An alternative and classic approach is the Bischler-Napieralski reaction , which involves the cyclization of an N-acyl derivative of a β-phenylethylamine using a dehydrating agent like phosphorus oxychloride.[12][13] This would be followed by a reduction step to yield the tetrahydroisoquinoline, which could then be oxidized to the desired dihydroisoquinolinone.
Pharmacological Significance and Potential Applications
The 3,4-dihydroisoquinolin-1(2H)-one scaffold is recognized as a "privileged scaffold" in medicinal chemistry.[14][15] This designation is due to its frequent appearance in molecules with a wide array of biological activities. The rigid, bicyclic structure of the scaffold provides a well-defined three-dimensional arrangement for substituents, enabling specific interactions with biological targets.
Established Activities of the Core Scaffold:
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Antitumor Agents: Numerous derivatives have been investigated for their anticancer properties.[14]
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Antimicrobial and Antifungal Activity: The scaffold is present in compounds showing activity against various pathogens. Recent studies have demonstrated the efficacy of 3,4-dihydroisoquinolin-1(2H)-one derivatives against the plant pathogen Pythium recalcitrans.[14][16][17][18]
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Enzyme Inhibition: A notable recent application is in the design of selective inhibitors for Poly(ADP-ribose) polymerase 10 (PARP10), a target in oncology and other therapeutic areas.[11]
The following diagram illustrates the relationship between the core scaffold and its diverse biological activities, highlighting its potential as a starting point for drug discovery.
Caption: The privileged 3,4-dihydroisoquinolin-1(2H)-one scaffold as a versatile platform for drug discovery.
Given the established bioactivity of the parent scaffold, 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one represents a valuable starting point for further chemical exploration and biological screening. The methyl group at the 6-position can influence the molecule's lipophilicity, metabolic stability, and interaction with target proteins, making it a key point for structure-activity relationship (SAR) studies.
Safety, Handling, and Experimental Protocols
As a research chemical, 6-Methyl-3,4-dihydroisoquinolin-1(2H)-one should be handled with appropriate care in a laboratory setting. While a specific Safety Data Sheet (SDS) for this compound is not available, the hazard profile of the parent compound, 3,4-dihydroisoquinolin-1(2H)-one, provides a reliable basis for safety precautions.
GHS Hazard Classification (Inferred from Parent Compound):
-
Acute Toxicity, Oral (Category 4): Harmful if swallowed.[9]
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Skin Corrosion/Irritation (Category 2): Causes skin irritation.[9]
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Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[9]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[9]
Recommended Laboratory Protocol: General Handling
This protocol is a self-validating system designed to ensure user safety.
-
Engineering Controls:
-
Work in a well-ventilated chemical fume hood to minimize inhalation exposure.
-
Ensure an eyewash station and safety shower are readily accessible.
-
-
Personal Protective Equipment (PPE):
-
Wear nitrile gloves to prevent skin contact.
-
Wear chemical safety goggles or a face shield to protect the eyes.
-
Wear a lab coat to protect clothing.
-
-
Handling and Storage:
-
Avoid generating dust.
-
Store in a tightly sealed container in a cool, dry place, as recommended for analogous compounds (2-8°C).[6]
-
Keep away from strong oxidizing agents.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
Conclusion and Future Directions
6-Methyl-3,4-dihydroisoquinolin-1(2H)-one is a promising, yet underexplored, member of the pharmacologically significant isoquinolinone family. While direct experimental data is limited, a robust understanding of its properties and potential can be inferred from the extensive research on its structural analogs. The established synthetic routes and the known biological activities of the core scaffold provide a clear roadmap for future investigation.
For researchers in drug discovery, this molecule serves as an excellent candidate for inclusion in screening libraries, particularly for oncology and infectious disease targets. Further work should focus on its definitive synthesis and characterization, followed by systematic biological evaluation to unlock its full therapeutic potential.
References
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PubChem. (n.d.). 3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available from: [Link]
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ResearchGate. (n.d.). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. Retrieved from [Link]
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Wang, D., et al. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)-one derivatives and their antioomycete activity against the phytopathogen Pythium recalcitrans. RSC Advances. Available from: [Link]
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Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]
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Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(23), 13866-13893. Available from: [Link]
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Smith, A. M., et al. (2023). A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1H)-ones from 2-Bromobenzoate Precursors. The Journal of Organic Chemistry, 88(4), 2095–2106. Available from: [Link]
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PubChem. (n.d.). 6-methoxy-3,4-dihydroisoquinolin-1(2H)-one. Retrieved from [Link]
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ResearchGate. (n.d.). A Three-Step Method for the Preparation of N-Substituted 3,4-Dihydroisoquinolin-1(2H)-ones and Heteroaryl-Fused 3,4-Dihydropyridin-2(1H)-ones from 2-Bromobenzoate Precursors. Retrieved from [Link]
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